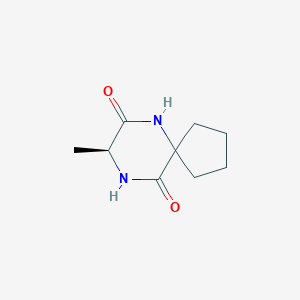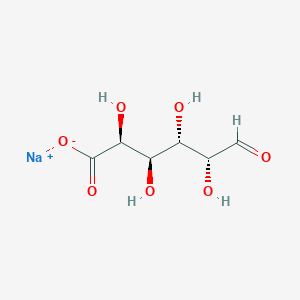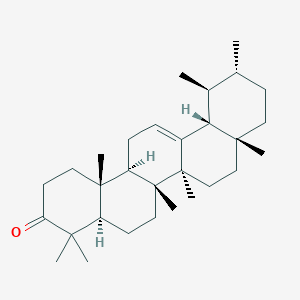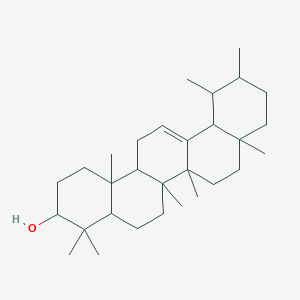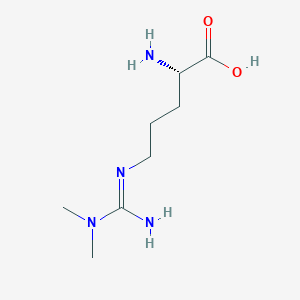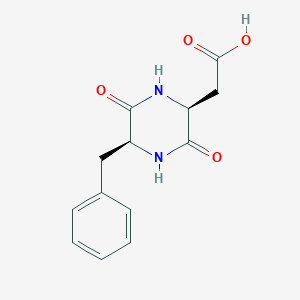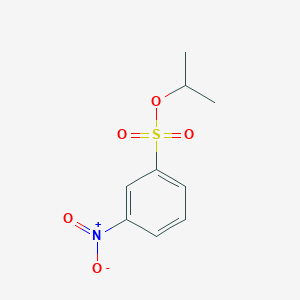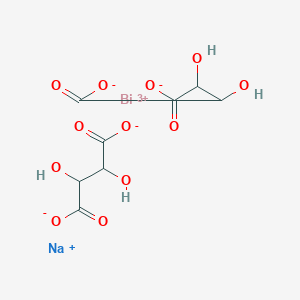
Natrium-Bismuth-Tartrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium bismuth tartrate is a complex salt of bismuth and alkali tartrate . It is an odorless, tasteless powder that discolors in light . It is soluble in about 3 parts water and insoluble in alcohol or other organic solvents . The aqueous solution is slightly alkaline .
Synthesis Analysis
The synthesis of bismuth-based materials, including Sodium bismuth tartrate, is regulated by tartaric acid . The control of the alkalinity of the synthesis medium through the molar ratio R = [sodium hydroxide]/[bismuth (III) nitrate] leads to the production of a library of bismuth-based materials composed of metallic, (oxy)hydroxide, and oxide structures owing to the bismuth-tartrate complex intermediates .Physical And Chemical Properties Analysis
Sodium bismuth tartrate is an odorless, tasteless powder that discolors in light . It is soluble in about 3 parts water and insoluble in alcohol or other organic solvents . The aqueous solution is slightly alkaline .Wissenschaftliche Forschungsanwendungen
Materialwissenschaften und Photokatalyse
Wismutbasierte Materialien, einschließlich Natrium-Bismuth-Tartrat, haben vielversprechende Ergebnisse im Bereich der Materialwissenschaften und Photokatalyse gezeigt . Sie können bei der Synthese von fortschrittlichen Materialien mit einstellbarer Leistung eingesetzt werden.
Elektrochemie und analytische Anwendungen
Im Bereich der Elektrochemie hat this compound potentielle Anwendungen. Es kann in elektrokatalytischen Prozessen eingesetzt werden und trägt zur Produktion bestimmter Chemikalien bei .
Synthese neuer Verbindungen
This compound kann bei der Synthese neuer Verbindungen verwendet werden. Es kann als Ausgangsmaterial oder Zwischenprodukt bei der Synthese verschiedener Wismut-basierter Verbindungen dienen .
Biomedizinische Anwendungen
Wismutbasierte Verbindungen, einschließlich this compound, haben zahlreiche biomedizinische Anwendungen . Sie werden häufig als Medikamente zur Behandlung von Magen-Darm-Erkrankungen wie Dyspepsie, Magengeschwüren und H.-pylori-Infektionen eingesetzt . In jüngerer Zeit wurde seine medizinische Anwendung auf potenzielle Behandlungen von Virusinfektionen, multiresistenten mikrobiellen Infektionen, Krebs sowie Bildgebung, Wirkstoffabgabe und Biosensorik ausgeweitet .
Antibakterielle Aktivität
Wismutbasierte Medikamente, einschließlich this compound, wurden in erster Linie zur Behandlung von Geschwüren eingesetzt, die durch Helicobacter pylori und andere Magen-Darm-Erkrankungen verursacht werden . In Kombination mit Antibiotika besitzen diese Medikamente auch eine synergistische Aktivität, was sie ideal für Mehrfachtherapie-Regime und zur Überwindung von bakteriellen Resistenzen macht .
Potenzielle therapeutische Anwendung in der gezielten Alpha-Therapie
Es besteht das Potenzial für die therapeutische Anwendung von Wismut-213 in der gezielten Alpha-Therapie . Dies beinhaltet die Verwendung von Alpha-Teilchen, um Krebszellen gezielt zu zerstören, und Wismut-213 ist eines der Isotope, die in dieser Therapie eingesetzt werden können .
Wirkmechanismus
Target of Action
Sodium bismuth tartrate primarily targets Helicobacter pylori , a bacterium that can cause ulcers and other gastrointestinal ailments . The compound’s antimicrobial activity makes it effective against this bacterium .
Mode of Action
It is known that bismuth-based drugs form a protective coating on the ulcer crater, which prevents the erosion generated by gastric acid and contributes to the healing of the ulcer .
Biochemical Pathways
It is known that bismuth compounds exhibit their activity through the reductive pathway to generate the more active bi 3+ analog compounds .
Pharmacokinetics
Bismuth compounds are poorly soluble in water, and their solubility is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups . The normal concentration of bismuth in blood is between 1 and 15 μg/L, but absorption from oral preparations produces a significant rise . Elimination from the body takes place by the urinary and faecal routes . Elimination from blood displays multicompartment pharmacokinetics, the shortest half-life described in humans being 3.5 minutes, and the longest 17 to 22 years .
Result of Action
The result of Sodium bismuth tartrate’s action is the effective treatment of ulcers caused by Helicobacter pylori and other gastrointestinal ailments . It also possesses synergistic activity when combined with antibiotics, making it ideal for multiple therapy regimens and overcoming bacterial resistance .
Action Environment
The action of Sodium bismuth tartrate can be influenced by environmental factors. For instance, the solubility of bismuth compounds is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups . Furthermore, the use of soluble bismuth organic compounds such as Sodium bismuth tartrate is related to low toxicity .
Zukünftige Richtungen
Bismuth-based drugs have been used primarily to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . There is a growing interest in developing new bismuth compounds and approaches to overcome the challenge of limited bioavailability in physiological environments . This includes Sodium bismuth tartrate, which has been used for treating syphilis and canker sores .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction between sodium tartrate and bismuth nitrate pentahydrate in the presence of sodium hydroxide.", "Starting Materials": [ "Sodium tartrate", "Bismuth nitrate pentahydrate", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 19.9 g of sodium tartrate in 50 mL of water.", "Dissolve 12.1 g of bismuth nitrate pentahydrate in 50 mL of water.", "Add the bismuth nitrate pentahydrate solution to the sodium tartrate solution while stirring.", "Slowly add 12 g of sodium hydroxide to the mixture while stirring.", "Heat the mixture to 70-80°C and stir for 1 hour.", "Allow the mixture to cool and filter the resulting precipitate.", "Wash the precipitate with water and dry it at 60°C." ] } | |
CAS-Nummer |
31586-77-3 |
Molekularformel |
C4H2BiNaO6 |
Molekulargewicht |
378.02 g/mol |
IUPAC-Name |
bismuth;sodium;(2R,3R)-2,3-dioxidobutanedioate |
InChI |
InChI=1S/C4H4O6.Bi.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+3;+1/p-2/t1-,2-;;/m1../s1 |
InChI-Schlüssel |
YPQBHUDKOKUINZ-OLXYHTOASA-L |
Isomerische SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3] |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Bi+3] |
Kanonische SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3] |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2,3-dihydroxy-butanedioicaci(r-(r*,r*))-butanedioicacibismuthsodiumsalt; tartaricacid,bismuthsodiumsalt; Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, bismuth sodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



